molecular formula C10H14ClFN2O2S B15320524 4-(Piperazin-1-yl)benzene-1-sulfonylfluoridehydrochloride

4-(Piperazin-1-yl)benzene-1-sulfonylfluoridehydrochloride

Cat. No.: B15320524
M. Wt: 280.75 g/mol
InChI Key: OCEBKWMVJTWGLK-UHFFFAOYSA-N
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Description

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperazine with benzene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a piperazine ring.

    4-(piperazin-1-yl)phenylboronic acid: Contains a boronic acid group instead of a sulfonyl fluoride group.

Uniqueness

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to its combination of a piperazine ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical processes.

Properties

Molecular Formula

C10H14ClFN2O2S

Molecular Weight

280.75 g/mol

IUPAC Name

4-piperazin-1-ylbenzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C10H13FN2O2S.ClH/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H

InChI Key

OCEBKWMVJTWGLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)F.Cl

Origin of Product

United States

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